Tyrosine Alanine dipeptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

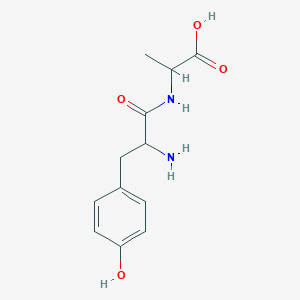

L-tyrosyl-L-alanine is a dipeptide composed of the amino acids L-tyrosine and L-alanine. This compound is formed through the condensation of these two amino acids, resulting in a peptide bond. L-tyrosyl-L-alanine is of interest due to its potential biological activities and its role in various biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions

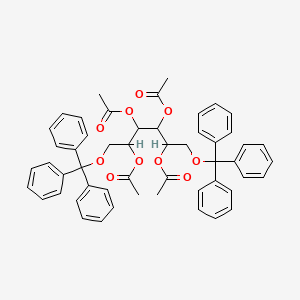

The synthesis of L-tyrosyl-L-alanine typically involves the formation of a peptide bond between L-tyrosine and L-alanine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of L-tyrosyl-L-alanine can be achieved through biocatalysis using enzymes such as α-ester acyltransferase. This method involves the use of immobilized cells expressing the enzyme to catalyze the reaction between L-tyrosine and L-alanine methyl ester. The reaction conditions are optimized to achieve high yield and purity .

化学反応の分析

Types of Reactions

L-tyrosyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to release the constituent amino acids.

Substitution: The amino group of L-alanine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of quinones from the phenolic group.

Hydrolysis: Release of L-tyrosine and L-alanine.

Substitution: Formation of substituted derivatives of L-tyrosyl-L-alanine.

科学的研究の応用

L-tyrosyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein synthesis and degradation.

Medicine: Explored for its potential therapeutic effects, including its role in promoting melanin synthesis.

Industry: Utilized in the production of peptide-based drugs and supplements.

作用機序

L-tyrosyl-L-alanine exerts its effects primarily through its constituent amino acids. L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation and stress response . L-alanine is involved in protein synthesis and energy metabolism.

類似化合物との比較

L-tyrosyl-L-alanine can be compared with other dipeptides such as L-alanyl-L-tyrosine and L-phenylalanyl-L-alanine. While all these compounds contain peptide bonds and exhibit similar chemical properties, their biological activities and applications may differ. For example, L-alanyl-L-tyrosine is known for its role in promoting melanin synthesis, whereas L-phenylalanyl-L-alanine is studied for its potential use in drug delivery systems .

List of Similar Compounds

- L-alanyl-L-tyrosine

- L-phenylalanyl-L-alanine

- L-tyrosyl-L-phenylalanine

特性

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUJNGEGZDXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tyrosyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。